

Introduction to Agroclavine and Analysis Rationale

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Compound Focus: Agroclavine(1+)

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Agroclavine is a **Clavine-type ergot alkaloid** (EA) produced by fungi of the genus *Claviceps* [1]. Ergot alkaloids are a serious concern for **food and feed safety** as they can cause ergotism, a condition characterized by symptoms such as convulsions and gangrene upon ingestion [1]. Agroclavine has been specifically identified as a causative agent of ergotism and is listed as a compound for monitoring by the European Food Safety Authority [1].

The need for a reliable analytical method is underscored by its documented biological activity. Recent research has shown that Clavine-type ergot alkaloids, including agroclavine, reduce cell viability and **induce apoptosis in human cell lines** such as HepG2 and PANC-1 [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its high sensitivity and selectivity, which are required to detect low concentrations of these compounds in complex biological matrices [2].

Detailed LC-MS/MS Analytical Protocol

This protocol is adapted from validated methods for ergot alkaloid and alkaloid analysis, providing a robust framework for agroclavine detection [1] [3] [4].

Sample Preparation

- **Extraction:** Weigh 1 g of homogenized sample (e.g., grain, sclerotia, or biological tissue) into a 50 mL centrifuge tube. Add **6 mL of ethyl acetate with 2% ammonium hydroxide (v/v)** [4].
- **Shaking and Centrifugation:** Shake the mixture mechanically for 30 minutes. Centrifuge at 4,700 × g for 10 minutes at 4°C [4].
- **Clean-up (Purification):** Transfer the supernatant to a new tube and add **50 mg of Primary-Secondary Amine (PSA)** sorbent to remove impurities. Shake for 1 minute and centrifuge again under the same conditions [4].
- **Concentration and Reconstitution:** Transfer a known volume of the clean supernatant (e.g., 6 mL) to another tube and **evaporate to dryness under a gentle nitrogen stream at 40°C**. Reconstitute the dry residue in **1 mL of a 1:1 (v/v) mixture of ACN/MeOH (6:4) and 20 mM ammonium formate (pH 4.0)**. Filter the solution through a **0.2 µm PTFE syringe filter** prior to LC-MS/MS injection [4].

LC-MS/MS Instrumental Analysis

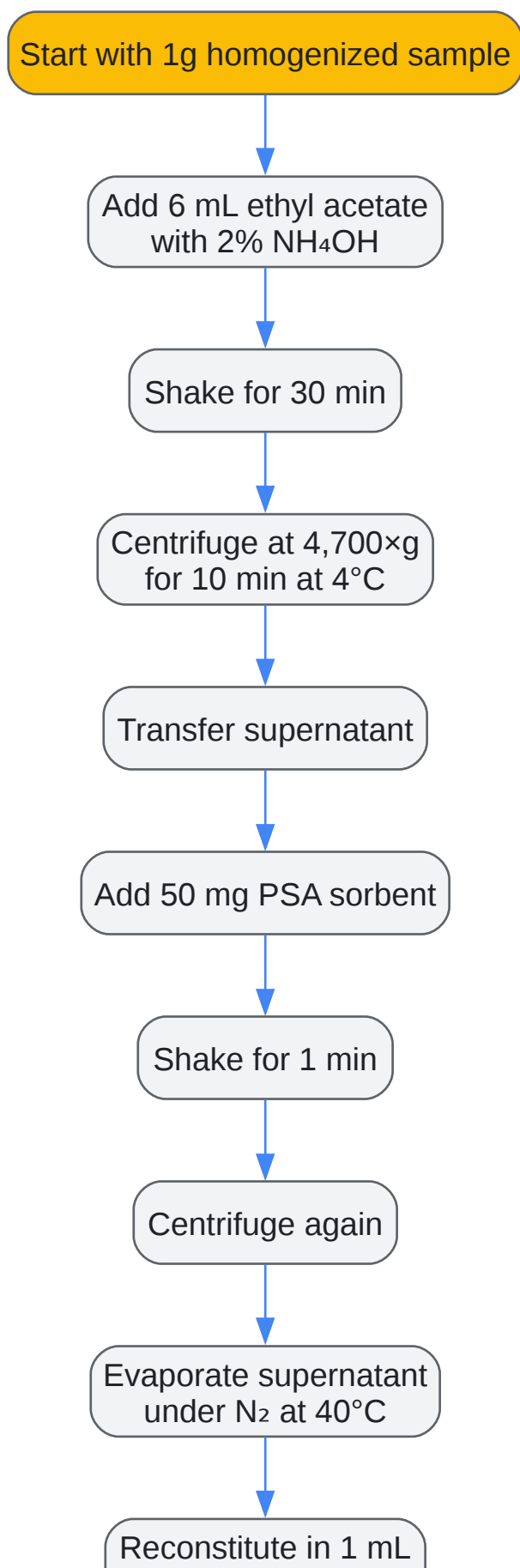
- **Liquid Chromatography:**
 - **Column:** Waters Xselect HSS C18 (150 mm × 2.1 mm, 3.5 µm) [4] or equivalent.
 - **Mobile Phase:** (A) 0.1% formic acid in water; (B) 0.1% formic acid in acetonitrile [4].
 - **Gradient Elution:** | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.00 | 5% | | 5.50 | 60% | | 6.00 | 100% | | 10.00 | 100% | | 10.20 | 5% | | 12.00 | 5% |
 - **Flow Rate:** 0.3 mL/min [4].
 - **Injection Volume:** 5 µL [4].
 - **Column Temperature:** 40°C [4].
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode [4].
 - **Ion Source Parameters:**
 - Capillary Voltage: 4.0 kV [4]
 - Capillary Temperature: 300°C [4]
 - **Data Acquisition:** Multiple Reaction Monitoring (MRM). The following table lists suggested transitions for agroclavine based on its typical behavior as a Clavine-type alkaloid. *Note: Specific optimized parameters for agroclavine should be determined experimentally, as the search results do not provide them.*
 - **MRM Transitions (Example):** | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose | | :--- | :--- | :--- | :--- | | 239.2 [1] | 220.2 | To be optimized | Quantifier | | 239.2 [1] | 130.1 | To be optimized | Qualifier |

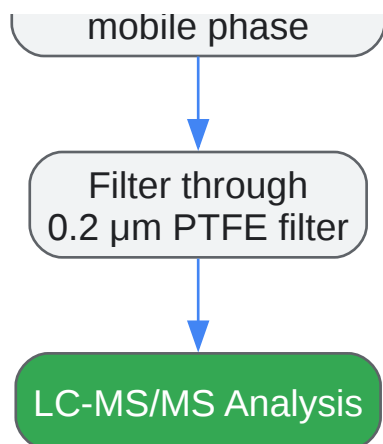
Method Validation

The method should be validated according to guidelines to ensure reliability [4].

- **Linearity:** A minimum of 5 calibration points. The **coefficient of determination (R^2) should exceed 0.99** [4].
- **Sensitivity:** The **Limit of Quantification (LOQ) should be 0.005 mg/kg or lower** [4].
- **Accuracy and Precision:** Assessed via recovery experiments. **Average recoveries should range from 84.7% to 112.9%**, with a **coefficient of variation (CV) below 13.1%** [4].

The sample preparation and analysis workflow is summarized below.





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Application Example & Metabolomic Context

A 2023 study provides a direct application of this methodology, analyzing ergot alkaloids in sclerotia from Japan [1].

- **Sample Analysis:** The researchers performed LC-MS analysis on **41 sclerotia samples** of *Claviceps*.
- **Key Finding:** **19 out of 41 sclerotia extracts** (approximately 46%) were found to contain Clavine-type ergot alkaloids, including **agroclavine** [1].
- **Metabolomic Profiling:** A Principal Component Analysis (PCA) of the ergot alkaloid profiles revealed the existence of **four distinct groups** with different production patterns. One of these groups was specifically characterized by the contribution of **Clavine-type EAs**, highlighting a unique chemotype [1].

The quantitative data from this study is summarized in the table below.

Analyte Class	Specific Compounds	Number of Positive Samples (/41)	Key Finding
Peptide-type Ergot Alkaloids	Ergosine/inine, Ergotamine, Ergo-cornine/inine, α -Ergocryptine/inine, Ergo-cristine/inine	24	Majority contained peptide-type EAs [1]

Analyte Class	Specific Compounds	Number of Positive Samples (/41)	Key Finding
Clavine-type Ergot Alkaloids	Agroclavine, Pyroclavine, Festuclavine	19	46% of samples contained Clavine-types, including agroclavine [1]

Key Considerations for Researchers

- **Matrix Effects:** The complexity of food and biological samples can suppress or enhance the ionization of agroclavine in the mass spectrometer. Using **stable isotope-labeled internal standards** (e.g., deuterated agroclavine) is the most effective way to compensate for this and ensure accurate quantification [3] [5].
- **Chemical Stability:** Ergot alkaloids can be sensitive to light, heat, and pH. **Work under controlled lighting and temperature conditions** where possible, and use acidic buffers during extraction to maintain stability [3].
- **Method Scope:** This protocol can be adapted for the simultaneous analysis of multiple ergot alkaloids (both Clavine and peptide-type), making it efficient for comprehensive safety monitoring [1].

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